

In Vitro Characterization of Androgen Receptor Degraders: A Technical Guide

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Compound of Interest		
Compound Name:	Androgen receptor degrader-5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) degraders. Due to the limited and varied public data for a specific molecule consistently identified as "**Androgen Receptor degrader-5**," this document summarizes the available information for compounds designated as such and utilizes the well-characterized AR degrader, Bavdegalutamide (ARV-110), as a representative example to illustrate a complete in vitro profile.

Introduction to Androgen Receptor Degraders

Androgen receptor signaling is a critical driver in the progression of prostate cancer. While traditional therapies focus on inhibiting the AR, resistance can emerge through mechanisms like AR gene amplification, mutation, and the expression of splice variants. A newer therapeutic strategy involves the use of selective androgen receptor degraders (SARDs), including Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the AR protein itself.[1]

AR PROTACs are heterobifunctional molecules that consist of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This event-driven pharmacology offers a catalytic mode of action, allowing a single PROTAC molecule to induce the degradation of multiple AR proteins.[1]



Profile of "Androgen Receptor degrader-5"

The designation "**Androgen Receptor degrader-5**" has been associated with at least two distinct compounds by chemical suppliers. The publicly available in vitro characterization data for these molecules is limited.

- PROTAC AR Degrader-5 (Compound A46): This molecule is described as a potent AR
 PROTAC degrader with an IC50 value of 49 nM.[2][3] It is composed of a ligand for the target
 protein, a linker, and an E3 ligase ligand.[2] While in vivo studies have shown its ability to
 inhibit sebaceous plaque and induce hair regeneration, detailed in vitro degradation data
 such as DC50 and Dmax values are not readily available in the public domain.[2][3]
- Androgen receptor degrader-5 (Compound 14k): This compound is reported to have promising androgen receptor degradation and antiproliferative activities.[4] However, specific quantitative data from in vitro assays are not specified in the available literature.

In Vitro Characterization of a Representative AR Degrader: Bavdegalutamide (ARV-110)

To provide a comprehensive technical overview, we will use Bavdegalutamide (ARV-110), a clinically investigated oral AR PROTAC, as a representative example.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for Bavdegalutamide (ARV-110) in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by Bavdegalutamide (ARV-110)

Compound	Cell Line	DC ₅₀ (nM)	D _{max} (%)
Bavdegalutamide (ARV-110)	VCaP	~1	>95
Bavdegalutamide (ARV-110)	LNCaP	~1	>95



DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.[1]

Table 2: In Vitro Anti-proliferative Activity of Bavdegalutamide (ARV-110)

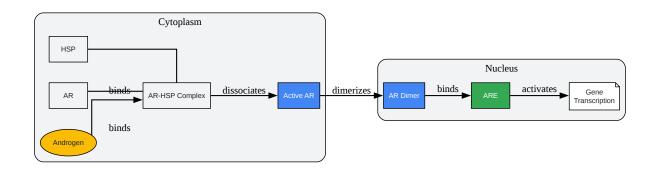
Compound	Cell Line	IC50 (nM)
Bavdegalutamide (ARV-110)	VCaP	1.5
Bavdegalutamide (ARV-110)	LNCaP	16.2

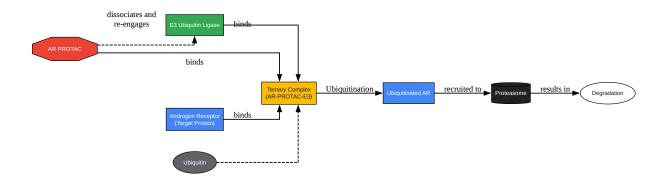
IC₅₀: Half-maximal inhibitory concentration.[1]

Signaling Pathways and Mechanisms

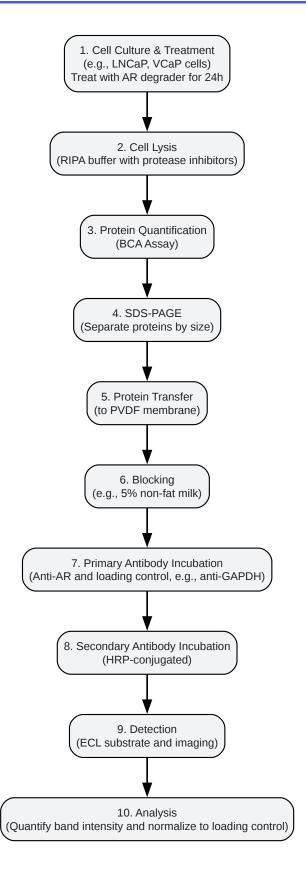
The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of AR PROTACs.











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